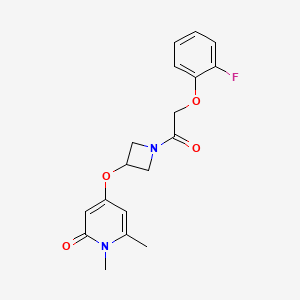

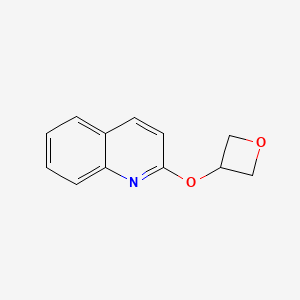

(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(quinolin-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Research has explored the synthesis and reactions of complex heterocyclic compounds, focusing on their potential as intermediates for further chemical transformations. For example, the study by Ibrahim, El-Shaaer, and Hassan (2002) details the synthesis and reactions of 2-Methyl-4-oxo-4 H -1-benzothiophenopyrans, highlighting the versatility of these compounds in generating a variety of derivatives through reactions with different nucleophiles, including the formation of quinoxalinyl and benzothiazinyl derivatives S. S. Ibrahim, H. M. El-Shaaer, A. Hassan, 2002.

Anticancer Activity

Derivatives of similar structural motifs have been designed and evaluated for their anticancer activities. For instance, Perreault et al. (2017) developed a mestranol derivative with potent and selective activities against breast cancer models, demonstrating the potential of these compounds in targeted cancer therapy Martin Perreault, R. Maltais, J. Roy, Raphaël Dutour, D. Poirier, 2017.

Antimicrobial Activity

The study of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives by Mallesha and Mohana (2014) illustrates the exploration of these compounds for their antimicrobial properties. Certain derivatives showed promising activity against pathogenic bacterial and fungal strains, indicating their potential as leads for developing new antimicrobial agents L. Mallesha, K. Mohana, 2014.

Antitubercular Activity

Mefloquine derivatives have been investigated for their anti-tubercular activities, with certain compounds exhibiting significant effectiveness against M. tuberculosis, as reported by Wardell et al. (2011). This research underscores the therapeutic potential of these compounds in treating tuberculosis J. Wardell, Marcus V. N. Souza, S. Wardell, M. Lourenço, 2011.

Spectroscopic and Theoretical Studies

The electronic and fluorescence properties of specific derivatives have been analyzed both experimentally and theoretically to understand their behavior in different environments, as demonstrated by Al-Ansari (2016). Such studies are crucial for the development of materials with specific optical properties I. A. Z. Al-Ansari, 2016.

Wirkmechanismus

Target of Action

The primary target of this compound is serine/threonine-protein kinase . This enzyme plays a crucial role in the cell cycle, particularly in checkpoint-mediated cell cycle arrest and the activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .

Mode of Action

The compound likely interacts with its target, the serine/threonine-protein kinase, by binding to its active site. This binding could potentially inhibit the enzyme’s activity, leading to cell cycle arrest and the activation of DNA repair mechanisms . .

Biochemical Pathways

The compound’s interaction with serine/threonine-protein kinase affects the cell cycle regulation pathway . By inhibiting the kinase, the compound can halt the cell cycle, preventing the cell from dividing. This can lead to the activation of DNA repair mechanisms, which are crucial for maintaining genomic stability .

Result of Action

The primary result of the compound’s action is the arrest of the cell cycle and the activation of DNA repair mechanisms . This can prevent the proliferation of cells with DNA damage, potentially reducing the risk of mutations and cancer development.

Eigenschaften

IUPAC Name |

[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-quinolin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN4O2/c20-14-10-21-19(22-11-14)26-15-5-3-9-24(12-15)18(25)17-8-7-13-4-1-2-6-16(13)23-17/h1-2,4,6-8,10-11,15H,3,5,9,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQHHYQZXOTXCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3C=C2)OC4=NC=C(C=N4)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(quinolin-2-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate](/img/structure/B2896838.png)

![N-(1'-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2896845.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2896847.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2896854.png)